molecular formula C5H8FNO4 B135578 Propanoic acid, 2-fluoro-2-nitro-, ethyl ester (9CI) CAS No. 140427-78-7

Propanoic acid, 2-fluoro-2-nitro-, ethyl ester (9CI)

Cat. No.: B135578
CAS No.: 140427-78-7
M. Wt: 165.12 g/mol
InChI Key: RSLKHIZLGFMDPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propanoic acid, 2-fluoro-2-nitro-, ethyl ester (9CI) is an organic compound with the molecular formula C5H8FNO4. It is a derivative of propanoic acid, where the hydrogen atoms are substituted with a fluorine atom and a nitro group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanoic acid, 2-fluoro-2-nitro-, ethyl ester (9CI) typically involves the esterification of 2-Fluoro-2-nitropropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure ester .

Industrial Production Methods

In an industrial setting, the production of Propanoic acid, 2-fluoro-2-nitro-, ethyl ester (9CI) may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and purification can significantly reduce production time and costs. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-fluoro-2-nitro-, ethyl ester (9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propanoic acid, 2-fluoro-2-nitro-, ethyl ester (9CI) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanoic acid, 2-fluoro-2-nitro-, ethyl ester (9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can modify the activity of target proteins. Additionally, the fluorine atom can enhance the compound’s binding affinity to certain targets, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanoic acid, 2-fluoro-2-nitro-, ethyl ester (9CI) is unique due to its combination of a fluorine atom and a nitro group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Properties

CAS No.

140427-78-7

Molecular Formula

C5H8FNO4

Molecular Weight

165.12 g/mol

IUPAC Name

ethyl 2-fluoro-2-nitropropanoate

InChI

InChI=1S/C5H8FNO4/c1-3-11-4(8)5(2,6)7(9)10/h3H2,1-2H3

InChI Key

RSLKHIZLGFMDPZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)([N+](=O)[O-])F

Canonical SMILES

CCOC(=O)C(C)([N+](=O)[O-])F

Synonyms

Propanoic acid, 2-fluoro-2-nitro-, ethyl ester (9CI)

Origin of Product

United States

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